molecular formula C28H22O3 B1586201 1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol CAS No. 66595-89-9

1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol

Cat. No. B1586201
CAS RN: 66595-89-9
M. Wt: 406.5 g/mol
InChI Key: YENKOOSVVPCGAO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a naphthyl group, a methoxyphenyl group, and a hydroxyl group . These groups are common in many organic compounds and can contribute to various chemical properties and reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the naphthyl, methoxyphenyl, and hydroxyl groups would likely influence its structure significantly.


Chemical Reactions Analysis

The compound’s reactivity would depend on its exact molecular structure. The hydroxyl group is often reactive, and the naphthyl and methoxyphenyl groups could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . These could include its melting and boiling points, its solubility in various solvents, and its spectral properties.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . Without specific information, it’s important to handle it with care and use appropriate safety measures.

properties

IUPAC Name

1-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O3/c1-31-21-14-10-20(11-15-21)26(27-22-8-4-2-6-18(22)12-16-24(27)29)28-23-9-5-3-7-19(23)13-17-25(28)30/h2-17,26,29-30H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENKOOSVVPCGAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379010
Record name 1,1'-[(4-Methoxyphenyl)methylene]di(naphthalen-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol

CAS RN

66595-89-9
Record name 1,1'-[(4-Methoxyphenyl)methylene]di(naphthalen-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(4-METHOXYBENZYLIDENE)DI-2-NAPHTHOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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